4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
Description
Contextualizing Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis
The pyrimidine ring system is a fundamental N-heterocyclic motif of immense significance in chemistry and biology. As a core component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates with a vast spectrum of activities. arkat-usa.org The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows it to bind effectively to a wide range of biological targets.
The synthetic accessibility and the potential for structural diversification at multiple positions (C2, C4, C5, and C6) have spurred the development of countless pyrimidine derivatives. mdpi.com Researchers have successfully designed and synthesized pyrimidine-based compounds for use as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. mdpi.com This widespread utility ensures that the development of novel synthetic routes to access uniquely substituted pyrimidines remains an active and vital area of research.
The Strategic Importance of Halogenated Pyrimidines as Versatile Intermediates
Within the vast family of pyrimidine derivatives, halogenated pyrimidines, particularly dichloropyrimidines, are of paramount strategic importance. They serve as powerful and versatile building blocks for the synthesis of more complex, highly functionalized molecules. The high electrophilicity of the pyrimidine ring, enhanced by the electron-withdrawing nature of the nitrogen atoms, makes the chlorine substituents excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. benchchem.com
The reactivity of the chlorine atoms is position-dependent. In dichloropyrimidines such as 2,4-dichloro- and 4,6-dichloropyrimidine (B16783), the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophiles than a chlorine at the C2 position. stackexchange.com This predictable regioselectivity allows for controlled, sequential substitution reactions, enabling the introduction of different functional groups at specific positions.
Furthermore, these chloro-substituents are highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comnih.govmdpi.com This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups. The ability to perform both SNAr and cross-coupling reactions makes dichloropyrimidines exceptional intermediates for generating large libraries of diverse molecules for screening in drug discovery and materials science. chemicalbook.com
| Reaction Type | Description | Typical Reactive Positions | Key Advantage |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide (e.g., Cl) by a nucleophile (e.g., amine, alkoxide). | C4 and C6 positions are generally more reactive than the C2 position. stackexchange.com | Allows for regioselective and sequential introduction of various functional groups. mdpi.com |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between the halopyrimidine and a boronic acid. | C4 and C6 positions are highly reactive, enabling C-C bond formation. mdpi.comnih.gov | Facilitates the synthesis of biaryl and heteroaryl pyrimidine structures. mdpi.com |
Overview of Key Research Avenues for 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
While direct research findings on this compound are not extensively detailed in the public literature, its research potential can be confidently inferred from studies on closely related analogs, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and other diaryl pyrimidines. mdpi.comnih.gov The primary research avenue for this compound is its use as a trifunctional electrophilic scaffold for the synthesis of polysubstituted pyrimidines.
The two chlorine atoms at the C4 and C6 positions are the most probable sites for initial reactions. Key research applications involve the sequential or simultaneous displacement of these chlorides to build molecular complexity.
Sequential Nucleophilic Substitution: The differential reactivity often allows for a stepwise approach. A first nucleophile (e.g., an amine) can be introduced at one of the chloro-positions (C4 or C6). The resulting mono-substituted intermediate can then be reacted with a second, different nucleophile to yield a di-substituted product with distinct groups at the C4 and C6 positions. This strategy is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for modifying dichloropyrimidines. Research on the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine has shown that palladium catalysts can be used to couple arylboronic acids at the halogenated positions. mdpi.com For the title compound, this would involve coupling various aryl or heteroaryl boronic acids at the C4 and/or C6 positions to generate complex tri- and tetra-arylpyrimidine structures. Such compounds are of interest as potential kinase inhibitors and for other biological applications.
Synthesis of Symmetrical Derivatives: Reaction with two or more equivalents of a single nucleophile, such as an amine or thiol, would lead to the formation of symmetrical 4,6-disubstituted-2-(4-chlorophenyl)pyrimidine derivatives. For example, reaction with various amines would produce a range of 2-(4-chlorophenyl)pyrimidine-4,6-diamines, which are scaffolds present in molecules with potential anticancer activity. mdpi.com
The presence of the 4-chlorophenyl group at the C2 position provides a stable, lipophilic domain while the reactive C4 and C6 positions offer a gateway to extensive chemical diversification.
| Reaction Type | Reactant | Potential Product Class | Research Application |
|---|---|---|---|
| SNAr (Amination) | Primary or Secondary Amines (R¹R²NH) | 4-Amino-6-chloro- or 4,6-Diamino-pyrimidines | Building blocks for kinase inhibitors, biologically active scaffolds. mdpi.com |
| SNAr (Alkoxylation) | Alkoxides (R-O⁻) | 4-Alkoxy-6-chloro- or 4,6-Dialkoxy-pyrimidines | Intermediates for agrochemicals and pharmaceuticals. |
| Suzuki-Miyaura Coupling | Arylboronic Acids (Ar-B(OH)₂) | 4-Aryl-6-chloro- or 4,6-Diaryl-pyrimidines | Synthesis of complex poly-aromatic systems for materials science and medicinal chemistry. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-14-8(12)5-9(13)15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIEIPQDGPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4,6 Dichloro 2 4 Chlorophenyl Pyrimidine
Established Synthetic Pathways to 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
The most conventional and widely documented approach for synthesizing 2-substituted-4,6-dichloropyrimidines involves a two-stage process: an initial cyclocondensation reaction to form a dihydroxypyrimidine intermediate, followed by a chlorination step.
The foundational step in the synthesis is the creation of the pyrimidine (B1678525) ring. This is typically achieved through the cyclocondensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, this involves the reaction of 4-chlorobenzamidine hydrochloride with a malonic ester, such as diethyl malonate , in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide. This reaction yields the key intermediate, 2-(4-chlorophenyl)-4,6-dihydroxypyrimidine . A similar cyclization reaction to produce a 2-methyl analogue has been reported with a yield of 91.2% asianpubs.org.
The subsequent, and crucial, step is the conversion of the hydroxyl groups of the intermediate to chlorine atoms. This is accomplished using various potent chlorinating agents. The choice of reagent can significantly impact the reaction's efficiency, safety, and waste profile. Common methods include:
Phosphorus Oxychloride (POCl₃): This is the most frequently employed reagent for this type of transformation. asianpubs.orggoogle.com The reaction typically requires elevated temperatures and is often performed using an excess of POCl₃, which can also serve as the solvent. google.com The process is known to be effective but generates significant phosphorus-containing waste.
Thionyl Chloride (SOCl₂): As an alternative to POCl₃, thionyl chloride can also be used for the chlorination of dihydroxypyrimidines. chemicalbook.comgoogle.com It offers a different reactivity profile and byproduct stream, primarily gaseous HCl and SO₂.
Phosgene (B1210022) and its Derivatives: Phosgene gas or its safer solid equivalent, triphosgene (B27547) , are powerful chlorinating agents that can convert dihydroxypyrimidines to their dichloro counterparts. googleapis.comgoogle.com The use of triphosgene is often preferred as it mitigates the hazards associated with handling highly toxic phosgene gas. google.com
Vilsmeier-Haack Reagent: The Vilsmeier-Haack reaction, which uses a mixture of POCl₃ and a tertiary amide like N,N-dimethylformamide (DMF) , provides an efficient method for converting 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines. mdpi.com
Below is a comparative table of common chlorinating agents.
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Heat (80-110°C), often with a base (e.g., dimethylaniline, Hunig's base) google.comgoogle.com | High reactivity, well-established | Corrosive, generates phosphonic acid waste, often used in excess |
| Thionyl Chloride (SOCl₂) | Heat (e.g., 80°C), often in an inert solvent (e.g., acetonitrile) chemicalbook.com | Gaseous byproducts (HCl, SO₂) are easily removed | Toxic and corrosive |
| Triphosgene | Heat, with a base (e.g., N,N-diethylaniline) in a solvent like dichloroethane google.com | Solid, safer to handle than phosgene gas | Generates CO₂ and HCl as byproducts |
| Phosgene | Heat, in the presence of a base googleapis.com | Highly effective | Extremely toxic gas, requires specialized handling |
Significant efforts have been directed toward optimizing the chlorination step to maximize the yield of the desired dichloropyrimidine. The reaction is sensitive to the choice of base, solvent, temperature, and molar ratios of the reactants.
One key optimization involves the use of specific bases during chlorination with POCl₃. While early methods used bases like dimethylaniline , later process improvements have shown that sterically hindered tertiary amines, such as N,N-diisopropylethylamine (Hunig's base) , can lead to substantially better yields. google.com The use of Hunig's base in the reaction of 4,6-dihydroxypyrimidine (B14393) with POCl₃ resulted in a 70% yield of 4,6-dichloropyrimidine (B16783). google.com The reaction temperature is also critical, with a range of 60°C to 90°C being particularly effective. google.com
The table below, based on data for the synthesis of the parent 4,6-dichloropyrimidine, illustrates the impact of reaction parameters on yield. google.com
| Reagents | Base | Temperature | Yield |
| 4,6-dihydroxypyrimidine, POCl₃, PCl₅ | N,N-diisopropylethylamine | 80°C | 70% |
| 4,6-dihydroxypyrimidine, POCl₃ | N,N-diisopropylethylamine | 75-80°C | Not specified, but effective |
| 4,6-dihydroxypyrimidine, POCl₃ | N,N-dimethylcyclohexylamine | Not specified | Effective (Patented method) |
| 4,6-dihydroxypyrimidine, POCl₃ | Dimethylaniline | Not specified | Effective (Historical method) |
Extraction procedures have also been optimized. Using a non-polar solvent like methylcyclohexane (B89554) at elevated temperatures (e.g., 80°C) allows for direct extraction of the product from the hot reaction mixture, simplifying purification. google.com
Innovations in Green Chemical Synthesis of this compound
In line with the principles of green chemistry, recent focus has shifted towards developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.gov
While the traditional cyclocondensation step requires a stoichiometric amount of base, research into related pyrimidine reactions points toward new possibilities. For instance, catalyst-free amination reactions on the 4,6-dichloropyrimidine scaffold have been achieved under harsh conditions (140°C in DMF), demonstrating that subsequent functionalization can sometimes proceed without a catalyst. nih.gov
For the synthesis of the core ring, the application of supported catalysis presents a promising green alternative. Using a solid-supported base for the cyclocondensation could facilitate easier separation of the catalyst from the reaction mixture, allowing for potential recycling and reducing aqueous waste streams generated during workup.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net
Sustainable Solvents: The conventional synthesis often uses methanol (B129727) for the cyclocondensation and excess POCl₃ or chlorinated hydrocarbons like dichloroethane for the chlorination step. google.comgoogle.com An improvement involves replacing highly toxic methanol with ethanol, which has a more favorable safety profile. google.com Future innovations may involve the use of green solvents such as deep eutectic solvents (DES) or ionic liquids, which have shown effectiveness as catalytic systems in similar condensation reactions. iaph.in
Energy-Efficient Protocols: Conventional heating methods often require prolonged reaction times at high temperatures. Energy-efficient techniques such as microwave irradiation and ultrasound are being explored in pyrimidine synthesis to accelerate reactions. nih.gov These methods can lead to significantly shorter reaction times, reduced energy consumption, and potentially higher yields by minimizing the formation of degradation byproducts.
A key metric for evaluating the sustainability of a synthesis is its atom economy, which measures how many atoms from the reactants are incorporated into the final product. The traditional two-step synthesis of this compound has a relatively low atom economy, particularly in the chlorination step.
Atom Economy: Chlorination with POCl₃ or SOCl₂ is inherently atom-inefficient, as the bulk of the reagent's mass is converted into byproducts (e.g., phosphoric acid, HCl, SO₂) rather than being incorporated into the target molecule.
Mechanistic Insights into the Reactivity of 4,6 Dichloro 2 4 Chlorophenyl Pyrimidine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core of 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of this compound. The electron-withdrawing character of the pyrimidine nitrogens and the chloro substituents activates the ring towards attack by nucleophiles. acs.org
The regioselectivity of nucleophilic substitution on dichloropyrimidines is a well-studied area, with the general order of reactivity being C4(6) > C2. acs.org This preference is attributed to the formation of a more stable Meisenheimer intermediate when the attack occurs at the C4 or C6 position. For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with phenolate (B1203915) anions shows a strong preference for substitution at the C4 position, which can be explained by the formation of a more favorable para-quinoid intermediate compared to the ortho-quinoid intermediate from C2 attack. acs.org
In the case of this compound, nucleophilic attack is expected to occur preferentially at either of the equivalent C4 or C6 positions. Studies on related 4,6-dichloropyrimidines have shown that monoamination under catalyst-free conditions proceeds selectively at one of these positions. nih.gov The nature of the nucleophile and the reaction conditions can influence the product distribution. For example, with 2,4-dichloropyrimidines, while most nucleophilic substitutions favor the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity. nih.gov However, for symmetrically substituted 4,6-dichloropyrimidines, stoichiometric control of reactants is generally effective for achieving monosubstitution with various amines. mdpi.com
The table below summarizes the expected regioselectivity for nucleophilic substitution on the 4,6-dichloropyrimidine (B16783) core based on studies of analogous compounds.
| Nucleophile | Expected Major Product | Reference |
| Amines (primary, secondary) | Monosubstitution at C4/C6 | nih.govresearchgate.net |
| Anilines | Monosubstitution at C4/C6 | acs.orgresearchgate.net |
| Alkoxides | Monosubstitution at C4/C6 | mdpi.com |
This table is based on the general reactivity of 4,6-dichloropyrimidines.
Nucleophilic aromatic substitution reactions on halo-N-heterocycles are typically bimolecular (SNAr), following second-order kinetics where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
Kinetic studies on the aminodechlorination of structurally related chloro-nitroaromatic compounds have shown that the reactions are generally not amine-catalyzed and that the solvent polarity plays a significant role in the reaction rate. researchgate.net For this compound, polar aprotic solvents like DMF or polar protic solvents would be expected to facilitate the substitution by stabilizing the charged Meisenheimer intermediate.
From a thermodynamic standpoint, the substitution at the C4/C6 positions is generally favored over the C2 position. Computational studies on related dichloropyrimidines have indicated that the transition state leading to the C4-substituted product is lower in energy than that for the C2-substituted product. wuxiapptec.com However, the presence of different substituents on the pyrimidine ring can alter this energy landscape. For instance, an electron-donating group at a neighboring position can change the preferred site of attack. wuxiapptec.com In the absence of specific experimental data for this compound, these general principles provide a framework for understanding the kinetic and thermodynamic drivers of its nucleophilic substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The chlorine atoms on this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling: This is a widely used reaction for the arylation and vinylation of halopyrimidines. wikipedia.org Due to the electron-deficient nature of the pyrimidine ring, even chloro-derivatives like this compound are reactive substrates. researchgate.net The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base. mdpi.comnih.gov The regioselectivity generally favors reaction at the C4 and C6 positions. nih.gov Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown successful Suzuki coupling with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane. mdpi.comresearchgate.net
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Similar to Suzuki coupling, the reactivity of dihalopyrimidines in Sonogashira reactions is generally higher at the C4/C6 positions. acs.org Theoretical studies on the Sonogashira coupling of 4,6-dichloro-2-pyrone indicated that oxidative addition at the C6 position is favored both kinetically and thermodynamically. rsc.orgnih.gov
Heck Coupling: The Heck reaction couples the dichloropyrimidine with an alkene to form a substituted pyrimidine. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. While specific examples on this compound are not prevalent, the general reactivity of chloropyrimidines suggests its feasibility.
The following table provides an overview of typical conditions for cross-coupling reactions on related dichloropyrimidines.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | mdpi.comresearchgate.net |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | nih.gov |
| Suzuki-Miyaura | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | nih.gov |
| Sonogashira | Terminal alkynes | Pd(dba)₂/PPh₃, CuI | Et₃N | THF | rsc.orgnih.gov |
| Indium Coupling | Triorganoindium reagents | Pd(PPh₃)₄ | - | THF | nih.gov |
This table is based on reactions with analogous 4,6-dichloropyrimidines and related dihalopyrimidines.
The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com The ligand on the palladium center plays a crucial role in the efficiency and selectivity of the reaction. acs.org
For substrates like this compound, the oxidative addition of the Pd(0) catalyst to one of the C-Cl bonds is the initial step. The choice of ligand can influence which C-Cl bond reacts. While the C4/C6 positions are electronically favored, sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs), have been shown to invert the conventional site selectivity in other dihaloheteroarenes. nsf.gov
Mechanistic studies suggest that for many cross-coupling reactions, a monoligated L₁Pd(0) species is the most active catalyst. acs.org The design of ligands that can stabilize this highly reactive species while facilitating the elementary steps of the catalytic cycle is an active area of research. For instance, electron-rich and bulky phosphine ligands are often effective for the coupling of less reactive aryl chlorides.
Investigations into the cross-coupling of dihaloheteroarenes have also revealed that in some cases, ligand-free conditions can lead to high selectivity, possibly through the formation of multinuclear palladium species. nsf.govnih.gov The specific mechanism can be complex and dependent on the exact substrate, coupling partners, and reaction conditions. nih.gov
Other Transformations and Derivatization Strategies for this compound
Beyond direct substitution and cross-coupling at the C4 and C6 positions, this compound can undergo further transformations to generate a diverse range of derivatives.
Once one or both of the chloro groups at C4 and C6 have been replaced, the newly introduced functional groups can be further modified. For example, an amino group introduced via nucleophilic substitution can be acylated or undergo further cross-coupling reactions. An aryl group introduced via Suzuki coupling can be subjected to electrophilic aromatic substitution on the new ring, depending on its activation.
Furthermore, the pyrimidine ring itself can be modified. For instance, a related compound, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), has been used as a starting material for the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. researchgate.net This indicates that under certain conditions, chlorination at the C5 position is possible, followed by manipulation of the substituent at C2. Another example is the conversion of 4,6-dichloro-2-(methylthio)pyrimidine into 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, which involves nucleophilic substitution of the chloro groups by methoxide (B1231860), followed by oxidation of the methylthio group. google.com These examples highlight the potential for extensive derivatization of the 4,6-dichloropyrimidine scaffold.
Reduction and Oxidation Reactions
The chemical behavior of this compound under reductive and oxidative conditions is primarily dictated by the pyrimidine core and its chloro-substituents.
Reduction: The most common reduction reaction for chloropyrimidines involves the removal of the halogen substituents. Catalytic hydrogenation is a well-established method for the dehalogenation of chloropyrimidines. rsc.orgoregonstate.edu In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like magnesium oxide or sodium hydroxide (B78521) to neutralize the hydrogen chloride formed during the reaction. oregonstate.edu Applying this to this compound would likely lead to the sequential or complete removal of the chlorine atoms from the pyrimidine ring, yielding 4-chloro-2-(4-chlorophenyl)pyrimidine (B8528735) and subsequently 2-(4-chlorophenyl)pyrimidine. The chlorine on the phenyl ring is generally less reactive under these conditions than the chlorines on the electron-deficient pyrimidine ring.
Electrochemical methods have also been used to study the reduction of related pyrimidine derivatives. For instance, studies on 4,6-dichloro-2-(methylthio)pyrimidine have shown that it can act as a cathodic type inhibitor, indicating its interaction in electrochemical processes. electrochemsci.orgelectrochemsci.org While specific electrochemical reduction studies on this compound are not detailed in the literature, such methods could potentially offer a controlled way to achieve partial or full dehalogenation.
Oxidation: The pyrimidine nucleus is inherently electron-deficient and, much like pyridine (B92270), is generally resistant to oxidation reactions. rsc.org Attempts to oxidize the pyrimidine ring typically require harsh conditions and often result in low yields or decomposition. The presence of the deactivating chloro- and 4-chlorophenyl groups further reduces the ring's susceptibility to oxidation. Therefore, direct oxidation of the pyrimidine ring in this compound is not a synthetically favored transformation. Any potential oxidation would more likely occur on a more susceptible functional group if one were introduced to the molecule.
Table 1: Potential Reduction Reactions of this compound
| Reactant | Reagents and Conditions | Expected Major Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C, Base (e.g., MgO) | 2-(4-Chlorophenyl)pyrimidine | Catalytic Hydrogenolysis/Dehalogenation |
| This compound | Zn dust, H₂O | 2-(4-Chlorophenyl)pyrimidine | Reductive Dehalogenation |
Modification of the Aryl Moiety
The 4-chlorophenyl group at the C2 position offers a versatile handle for structural modifications, primarily through reactions targeting the aryl-chloride bond or the aromatic ring itself.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, with palladium-catalyzed reactions being particularly prominent.
Suzuki-Miyaura Coupling: This reaction cross-couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org While the chlorine atoms on the pyrimidine ring are more activated towards coupling, selective conditions could potentially enable the Suzuki coupling at the less reactive 4-chlorophenyl position. nih.govmdpi.com This would involve reacting this compound with various aryl or heteroaryl boronic acids. Success would depend on a catalyst system capable of activating the aryl chloride, potentially using bulky, electron-rich phosphine ligands. libretexts.org This approach allows for the synthesis of a wide range of biaryl structures. Research on the related 5-(4-bromophenyl)-4,6-dichloropyrimidine has demonstrated that Suzuki reactions can successfully arylate the phenyl ring. mdpi.com
Buchwald-Hartwig Amination: This is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction could be applied to substitute the chlorine atom on the phenyl ring with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. organic-chemistry.orgbeilstein-journals.org The development of specialized phosphine ligands (e.g., XPhos, SPhos) has greatly expanded the scope of this reaction to include less reactive aryl chlorides. beilstein-journals.orgyoutube.com Similar to the Suzuki coupling, the challenge lies in achieving selectivity for the 4-chlorophenyl group over the more reactive pyrimidine chlorides. researchgate.net
Electrophilic Aromatic Substitution: While the pyrimidine ring is highly resistant to electrophilic attack, the attached 4-chlorophenyl ring can undergo such reactions.
Nitration: The nitration of phenyl-substituted pyrimidines has been studied. For example, 2-phenylpyrimidine (B3000279) undergoes nitration with a mixture of nitric and sulfuric acid, with substitution occurring on the phenyl ring at the meta-position relative to the pyrimidine substituent. rsc.org This indicates the strong electron-withdrawing and deactivating nature of the pyrimidine ring. By analogy, this compound would be expected to undergo nitration on the 4-chlorophenyl ring. The chlorine atom is an ortho-, para-director, while the pyrimidine ring directs meta. The outcome would depend on the interplay of these electronic effects, but substitution on the phenyl ring is the anticipated result, leading to nitro-aryl derivatives. rsc.org
Table 2: Potential Aryl Moiety Modifications via Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| 4,6-Dichloro-2-(4-chlorophenyl )pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4,6-Dichloro-2-(biphenyl-4-yl)pyrimidine |
| 4,6-Dichloro-2-(4-chlorophenyl )pyrimidine | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4,6-Dichloro-2-(4-(thiophen-2-yl)phenyl)pyrimidine |
Table 3: Potential Aryl Moiety Modifications via Buchwald-Hartwig Amination
| Aryl Halide Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| 4,6-Dichloro-2-(4-chlorophenyl )pyrimidine | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 4,6-Dichloro-2-(4-(morpholino)phenyl)pyrimidine |
| 4,6-Dichloro-2-(4-chlorophenyl )pyrimidine | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | 4,6-Dichloro-N-phenyl-2-phenylpyrimidin-4-amine derivative |
Computational and Theoretical Chemistry Studies on 4,6 Dichloro 2 4 Chlorophenyl Pyrimidine
Electronic Structure and Reactivity Prediction via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine, such studies would provide a foundational understanding of its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information could be derived, including:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation, which indicate the compound's stability.
Electronic Properties: The total energy, dipole moment, and charge distribution on each atom.
Although no specific data for the target compound was found, a hypothetical data table for optimized geometric parameters is presented below to illustrate the expected output of such a calculation.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative and not based on actual published research.)
| Parameter | Value |
| C2-N1 Bond Length (Å) | 1.33 |
| C4-C5 Bond Length (Å) | 1.39 |
| C-Cl Bond Length (Å) | 1.74 |
| Dihedral Angle (Cl-Ph-C2-N1) (°) | 35.0 |
Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
An electrostatic potential (ESP) map would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and positive potential near the hydrogen atoms and the carbon atoms attached to the chlorine atoms.
Conformational Analysis and Potential Energy Surface Mapping
The this compound molecule has rotational freedom around the single bond connecting the chlorophenyl ring to the pyrimidine ring. A conformational analysis would explore the different spatial arrangements (conformers) and their relative energies. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) map can be generated. This map would identify the most stable conformer (the global minimum) and any other low-energy conformers, as well as the energy barriers for rotation between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors.
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key area of study would be its susceptibility to nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms on the pyrimidine ring are replaced.
Theoretical calculations could model the reaction pathway of a nucleophile attacking the pyrimidine ring. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. Characterizing the transition state provides critical insights into the reaction's feasibility and rate. For instance, studies on similar dichloropyrimidines often show that the position of substitution (C4 vs. C6) can be predicted by comparing the activation energies of the respective transition states. wuxiapptec.comstackexchange.com
In Silico Design Principles for Novel this compound Derivatives
Based on the foundational computational data, one could establish principles for designing novel derivatives with desired properties. For example, if the goal is to enhance a specific type of reactivity, one could computationally screen a library of derivatives with different substituents on the chlorophenyl or pyrimidine rings. By analyzing how these modifications affect the electronic properties (like the HOMO-LUMO gap or the electrostatic potential), researchers can prioritize the synthesis of the most promising candidates. This in silico approach can significantly accelerate the discovery process for new materials or therapeutic agents. nih.govnih.govacs.org
Synthetic Utility and Applications of 4,6 Dichloro 2 4 Chlorophenyl Pyrimidine As a Key Building Block
Construction of Diverse Pyrimidine-Based Heterocyclic Scaffolds
The inherent reactivity of 4,6-dichloro-2-(4-chlorophenyl)pyrimidine facilitates its use in the synthesis of a multitude of pyrimidine-based heterocyclic systems. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, leading to the generation of polyfunctionalized pyrimidine (B1678525) congeners and serving as a platform for the construction of fused ring systems through annulation reactions.
Annulation Reactions Leading to Fused Ring Systems
The dichloropyrimidine core of the title compound is an excellent starting point for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules and functional materials. Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine ring, can be achieved by reacting this compound with bifunctional nucleophiles.
For instance, the synthesis of pyrido[2,3-d]pyrimidines can be accomplished from appropriately substituted pyrimidines. While a direct example starting from this compound is not explicitly detailed in the reviewed literature, general methodologies suggest its feasibility. For example, the condensation of a pyrimidine derivative with a component that can form a pyridine (B92270) ring is a common strategy. nih.govmdpi.comresearchgate.netnih.govrsc.org The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often involves the manipulation of substituents at the C2 and C4 positions of a pyrimidine ring through nucleophilic substitutions. nih.gov
Similarly, thieno[2,3-d]pyrimidines , which are bioisosteres of the purine (B94841) scaffold and exhibit a range of biological activities, can be synthesized from pyrimidine precursors. nih.govrsc.orgnih.govmdpi.comekb.eg The general approach involves the construction of a thiophene (B33073) ring fused to the pyrimidine core. This can be achieved through reactions with sulfur-containing reagents. For example, 4-chlorothieno[2,3-d]pyrimidines have been prepared by the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. nih.gov Subsequent nucleophilic substitution of the chloro group allows for further functionalization.
Furo[2,3-d]pyrimidines are another class of fused heterocycles that can be accessed from pyrimidine derivatives. researchgate.netnih.govnih.gov The synthesis often involves the cyclization of a precursor containing a furan-forming moiety attached to the pyrimidine ring. One-pot multicomponent reactions have also been developed for the efficient synthesis of 2,4-dichloro-substituted furo[2,3-d]pyrimidines. researchgate.net
Synthesis of Polyfunctionalized Pyrimidine Congeners
The two chlorine atoms at the C4 and C6 positions of this compound serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of a wide variety of functional groups, leading to the synthesis of polyfunctionalized pyrimidine congeners with diverse chemical properties.
The regioselectivity of the substitution is often influenced by the nature of the nucleophile and the reaction conditions. wuxiapptec.comresearchgate.net For many 2,4-dichloropyrimidines, the initial nucleophilic attack preferentially occurs at the more reactive C4 position. google.com However, the substituent at the C2 position can influence this selectivity.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atoms. For example, the reaction with amines leads to the formation of aminopyrimidines, which are important scaffolds in medicinal chemistry. nih.gov The mono- and di-amination of 4,6-dichloropyrimidines has been studied extensively, with conditions optimized to control the degree of substitution. nih.gov The use of different amines allows for the introduction of various alkyl and aryl groups, leading to a library of structurally diverse compounds.
The following table summarizes representative nucleophilic substitution reactions on dichloropyrimidine systems, illustrating the versatility of this approach for creating polyfunctionalized derivatives.
| Starting Material | Nucleophile | Product | Research Focus |
| 2,4-Dichloropyrimidine (B19661) | Secondary Amines/Anilines | C4-substituted aminopyrimidines | Development of highly regioselective amination methods. researchgate.net |
| 4,6-Dichloropyrimidine (B16783) | Adamantane-containing amines | Mono- and di-aminated pyrimidines | Synthesis of compounds with potential antiviral and psychotherapeutic activities. nih.gov |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines/Aliphatic amines | Selective substitution at C4 or C2 | Investigation of chemoselective SNAr reactions based on the nucleophile and base used. researchgate.net |
| 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol | Hydrazine hydrate, ethylamine, piperidine | Various N-substituted pyrimidines | Study of the reactivity of the thione group towards nitrogen nucleophiles. researchgate.net |
Precursor in the Development of Advanced Functional Materials
The pyrimidine scaffold is not only a key element in biologically active compounds but also a promising component in the design of advanced functional materials. The electron-deficient nature of the pyrimidine ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of electronic and photophysical properties.
Optoelectronic Materials and Organic Semiconductors
Pyrimidine derivatives are recognized for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells (OPVs). alfa-chemistry.comwikipedia.orgdigitellinc.com The electron-deficient pyrimidine unit can act as an electron transport moiety, and its incorporation into π-conjugated systems can lead to materials with desirable electronic properties. alfa-chemistry.com While specific studies on the application of this compound in this field are not extensively documented in the reviewed literature, the general principles of molecular design for organic semiconductors suggest its potential as a building block. The 4-chlorophenyl group at the C2 position and the potential for further functionalization at the C4 and C6 positions allow for the creation of donor-acceptor type structures, which are common in high-performance organic semiconductors.
Monomers for Polymer Science Applications
The difunctional nature of this compound makes it a potential monomer for the synthesis of polymers. The two chlorine atoms can participate in polycondensation reactions with suitable comonomers, leading to the formation of polymers incorporating the pyrimidine unit in the backbone. Such polymers could exhibit interesting thermal, mechanical, and electronic properties. For instance, polymers containing pyrimidine bases have been investigated as chemically amplified resists in photolithography. scispace.com Although direct polymerization of this compound is not a widely reported application, its structural features are amenable to established polymerization techniques, suggesting a potential avenue for the development of novel polymeric materials.
Role in the Synthesis of Agrochemicals
The pyrimidine ring is a common scaffold in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The compound 4,6-dichloro-2-phenylpyrimidine, a close analog of the title compound, is commercially known as fenclorim and is used as a herbicide safener, particularly in rice cultivation, to protect the crop from the phytotoxic effects of certain herbicides. nih.govacs.org Fenclorim has also been identified as a lead compound for the development of new fungicides. nih.govacs.orgmdpi.comresearchgate.net
Research has shown that derivatives of 4,6-dichloro-2-phenylpyrimidine, where the phenyl ring is substituted, exhibit significant fungicidal activity. For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal properties against various plant pathogens. nih.govacs.org These studies provide a strong rationale for the investigation of this compound and its derivatives as potential agrochemical agents. The presence of the chloro substituent on the phenyl ring may modulate the biological activity and spectrum of these compounds.
The following table presents fungicidal activity data for fenclorim and one of its derivatives against several plant pathogens, highlighting the potential of this class of compounds in agriculture.
| Compound | Sclerotinia sclerotiorum (EC50 mg/L) | Thanatephorus cucumeris (EC50 mg/L) | Reference |
| Fenclorim | 11.23 | 25.17 | acs.org |
| 4-Chloro-6-(4-chlorophenoxy)-2-phenylpyrimidine | 1.85 | 10.33 | acs.org |
This data indicates that modification of the fenclorim structure can lead to compounds with significantly enhanced fungicidal activity. Given that 4,6-dichloropyrimidine is a known intermediate for the fungicide azoxystrobin, the potential for 2-aryl-4,6-dichloropyrimidines in this field is substantial. google.com
Design and Synthesis of Precursors for Crop Protection Agents
No research findings detailing the use of this compound as a precursor for crop protection agents were identified.
Application in Ligand Design for Catalysis (e.g., N-donor ligands)
No literature is available on the application of this compound in the design or synthesis of N-donor ligands for catalytic applications.
Future Directions and Grand Challenges in the Research of 4,6 Dichloro 2 4 Chlorophenyl Pyrimidine
Exploration of Unconventional Reactivity and Novel Transformations
The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are prime sites for nucleophilic aromatic substitution (SNAr) reactions, a well-established transformation for this class of compounds. researchgate.netmdpi.com Future research, however, should venture beyond conventional substitutions to unlock novel chemical space. A significant challenge lies in achieving regioselective functionalization, as the electronic environment of the two chlorine atoms is similar.
Grand Challenges:
Orthogonal Functionalization: Developing methods to selectively activate one chlorine atom over the other without relying solely on steric hindrance from incoming nucleophiles. This could involve transient directing groups or catalyst-controlled regioselectivity.
C-H Activation: Exploring the direct C-H functionalization of the C5 position on the pyrimidine ring or the positions on the 2-(4-chlorophenyl) substituent. Methodologies like transition-metal catalysis (e.g., Palladium, Copper), photocatalysis, and electrocatalysis, which have been successfully applied to other fused heterocyclic systems, could provide pathways to novel derivatives. thieme-connect.de
Metal-Catalyzed Cross-Coupling: While Suzuki and similar cross-coupling reactions are used for pyrimidines, expanding the repertoire to include less common coupling partners and reaction types (e.g., C-S, C-P, or C-B bond formation) could yield compounds with unique electronic and physical properties. lifechempharma.comresearchgate.net The use of microwave-assisted procedures could offer rapid and low-cost regioselective preparation of substituted pyrimidine rings. lifechempharma.com
The table below outlines potential novel transformations and the expected outcomes.
| Transformation Type | Potential Reagents/Catalysts | Target Site(s) | Expected Outcome | Relevant Precedent |
| Regioselective SNAr | Bulky Nucleophiles, Phase-Transfer Catalysts | C4 or C6 | Mono-substituted intermediates for sequential derivatization. | Selective amination of 2,4-dichloropyrimidine (B19661) has been achieved using specific catalysts. lifechempharma.com |
| C5-H Arylation | Pd(OAc)₂, P(o-tol)₃, Aryl Halides | C5-H of Pyrimidine | Direct introduction of aryl groups to expand the core structure. | C-H functionalization is a key strategy for synthesizing functionalized pyrazolo[1,5-a]pyrimidines. thieme-connect.de |
| C-H Borylation | Iridium catalysts, B₂pin₂ | C-H on Phenyl Ring | Borylated derivatives for further functionalization via Suzuki coupling. | Widely used for aromatic C-H activation. |
| Photocatalytic Coupling | Eosin Y, Blue LEDs, Nucleophiles | C4/C6-Cl | Mild, light-driven substitutions and radical-mediated transformations. | Photocatalysis is an emerging green chemistry tool for C-H functionalization. thieme-connect.de |
By pursuing these avenues, researchers can move beyond the predictable reactivity of the chlorine atoms and develop a more sophisticated understanding of how to manipulate the molecule's electronic and steric properties.
Integration into Supramolecular Architectures and Self-Assembly Systems
The structural characteristics of 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine—namely its planar aromatic systems and the presence of electronegative atoms—make it an excellent candidate for constructing complex supramolecular assemblies. The interplay between the electron-deficient pyrimidine ring and the 4-chlorophenyl moiety can facilitate noncovalent interactions, such as π-π stacking.
Research on the closely related compound, 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, has demonstrated that the phenyl and pyrimidine rings engage in π-π stacking interactions, forming a three-dimensional supramolecular architecture. nih.gov The distance between the ring centroids in that structure was found to be 4.420 Å, with perpendicular ring distances of 3.463 Å and 3.639 Å, indicating a significant offset face-to-face arrangement. nih.gov
Future Research Directions:
Crystal Engineering: Systematically co-crystallizing the title compound with various hydrogen-bond donors/acceptors or other aromatic systems to control the solid-state packing and generate materials with desired properties (e.g., specific porosity or optical characteristics).
Self-Assembling Amphiphiles: Designing and synthesizing derivatives where the pyrimidine core acts as a polar headgroup attached to a hydrophobic tail. Studies on other pyrimidine-based amphiphiles have shown their ability to form nano-aggregates like vesicles and spherical particles in aqueous solutions above a critical aggregation concentration. nih.govnih.govresearchgate.net
Anion-Binding Hosts: Functionalizing the C4 and C6 positions with hydrogen-bond donating groups (e.g., ureas or thioureas) could create macrocyclic or acyclic hosts capable of selective anion recognition, a principle used in anion-binding catalysis. acs.org The formation of highly ordered ion pairs can be driven by multiple noncovalent interactions. acs.org
The integration of this compound into such systems could lead to the development of novel sensors, molecular carriers, and smart materials.
Development of Highly Sustainable and Cost-Effective Synthesis Strategies
The traditional synthesis of dichloropyrimidines often involves reagents like phosphorus oxychloride (POCl₃), which generate significant phosphorus-containing waste and are hazardous to handle, posing environmental and cost challenges for industrial-scale production. googleapis.compatsnap.com A grand challenge in the field is the development of green, efficient, and economical synthetic routes.
Key Areas for Innovation:
Phosphorus-Free Chlorination: Investigating alternative chlorinating agents that are less hazardous and produce more benign byproducts. A patented method describes using phosgene (B1210022) with a catalyst, which can reduce environmental pollution compared to the phosphorus oxychloride process. patsnap.com
Catalytic Approaches: The use of novel catalysts could significantly improve the efficiency and sustainability of the synthesis. For example, β-cyclodextrin has been used as a recyclable and non-toxic catalyst for synthesizing other pyrimidine derivatives in aqueous media. mdpi.com Similarly, magnetic iron oxide nanoparticles have been employed as catalysts under solvent-free conditions. researchgate.net
One-Pot and Multicomponent Reactions (MCRs): Designing synthesis pathways that combine multiple steps into a single operation reduces solvent waste, energy consumption, and purification efforts. MCRs are a powerful tool for building complex nitrogen-containing heterocycles. researchgate.net
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer better control over reaction parameters (temperature, pressure), improve safety, and increase yield and purity. This is particularly advantageous for potentially hazardous reactions.
The table below compares traditional and potential future synthesis strategies.
| Synthesis Strategy | Key Reagents | Advantages | Disadvantages |
| Traditional Method | 4,6-Dihydroxypyrimidine (B14393), POCl₃, Amine Base | Well-established, effective chlorination. google.com | High waste (phosphorus), hazardous reagents, difficult workup. googleapis.compatsnap.com |
| Phosgene-Based Method | Imidoyl chlorides, Phosgene | Avoids phosphorus waste, potentially higher conversion rate. googleapis.compatsnap.com | Phosgene is extremely toxic. |
| Catalytic Synthesis | β-cyclodextrin, Nanoparticles | Recyclable catalysts, mild conditions, environmentally friendly (e.g., aqueous media). mdpi.com | Catalyst development and optimization required for specific substrate. |
| Flow Synthesis | Optimized reagents in a microreactor | Enhanced safety, high throughput, precise control, easy scale-up. | Requires specialized equipment and process development. |
The development of such sustainable methods is crucial for making this compound and its derivatives more accessible for widespread research and commercial application.
Interdisciplinary Research Opportunities Utilizing this compound
The true potential of this compound lies in its application across diverse scientific disciplines. Its reactive handles and core structure, which is a "privileged scaffold" in medicinal chemistry, open up numerous possibilities. researchgate.netmyuchem.com
Potential Interdisciplinary Applications:
Medicinal Chemistry: The pyrimidine ring is a cornerstone of many therapeutic agents, including anticancer and antiviral drugs. gsconlinepress.comlifechemicals.com The 4-chlorophenyl substitution is also known to enhance the anti-cancer effectiveness of some pyrimidine nuclei. gsconlinepress.com The two chloro groups on the title compound serve as reactive sites for introducing a wide variety of functional groups, allowing for the creation of large chemical libraries for screening against biological targets like protein kinases, which are often targeted by pyrimidine-based inhibitors. myuchem.comresearchgate.net
Agrochemicals: Substituted pyrimidines are widely used as herbicides and fungicides. lifechemicals.com The title compound could serve as a key intermediate for developing new agrochemicals by systematically modifying the substituents at the C4 and C6 positions to tune biological activity and environmental persistence.
Materials Science: Fused pyrimidine systems have been investigated for their optical properties and their use in chemical sensors. thieme-connect.de By creating conjugated polymers or discrete molecules derived from this compound, it may be possible to develop new organic light-emitting diodes (OLEDs), fluorescent probes for detecting specific analytes (e.g., ions or water content in solvents), or functional dyes. thieme-connect.de
The successful exploitation of this compound will require collaboration between synthetic chemists, biologists, materials scientists, and engineers to design, synthesize, and test new functional molecules and materials derived from this versatile platform.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine in laboratory settings?
- Methodological Answer : Strict adherence to PPE (protective gloves, goggles, lab coats) is mandatory. Use fume hoods or gloveboxes during synthesis to avoid inhalation or skin contact. Post-experiment waste must be segregated and disposed via certified hazardous waste management services. Cross-contamination risks can be minimized by using filtered pipette tips and dedicated equipment for weighing/transfer .
Q. What synthetic routes are commonly employed for this compound, and how can yield optimization be achieved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorinating agent), controlled temperature (60–80°C), and inert atmospheres. Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) with spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrimidine protons at δ 8.5–8.9 ppm).
- MS : Molecular ion peak at m/z 285.1 [M+H]⁺ .
Advanced Research Questions
Q. What strategies can resolve contradictory data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst selection. Systematic screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under standardized conditions (DMF vs. THF, 80–100°C) is recommended. Use kinetic studies (time-resolved NMR) to identify side reactions, such as dehalogenation or ligand decomposition .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases). Optimize force fields (AMBER/CHARMM) to account for halogen bonding between chlorine substituents and hydrophobic pockets. Validate predictions with in vitro assays (IC₅₀ measurements) .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor reaction time, temperature, and agitation speed.
- PAT Tools : Use inline FTIR to track intermediate formation.
Statistical models (e.g., ANOVA) can identify variance sources, ensuring reproducibility .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies may stem from solvent effects or impurities. Re-run spectra under standardized conditions (DMSO-d₆ vs. CDCl₃) and compare with reference libraries (PubChem, Reaxys). Spiking experiments with known impurities (e.g., mono-chlorinated byproducts) can isolate interference .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Calculate EC₅₀ values with 95% confidence intervals. For non-monotonic data, apply Akaike’s Information Criterion (AIC) to compare Hill vs. biphasic models .
Q. How can researchers align their experimental design with theoretical frameworks in medicinal chemistry?
- Methodological Answer : Adopt Elder-Vass’s critical realism: Formulate hypotheses based on structure-activity relationships (SAR) and validate through iterative synthesis-bioassay cycles. For example, hypothesize that the 4-chlorophenyl group enhances lipophilicity, then test via logP measurements and cellular uptake assays .
Notes for Implementation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
